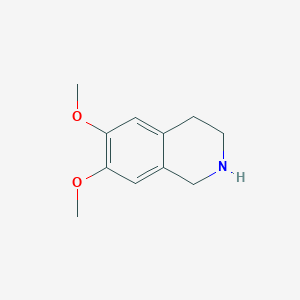

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Beschreibung

Eigenschaften

IUPAC Name |

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2/h5-6,12H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIXWJHURKEBMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNCCC2=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2328-12-3 (mono-hydrochloride) | |

| Record name | Heliamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70169835 | |

| Record name | Heliamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1745-07-9 | |

| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1745-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heliamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heliamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Core Structure of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides an in-depth examination of the fundamental structure of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, a pivotal heterocyclic scaffold in medicinal chemistry and natural product synthesis. Known also as Heliamine, this compound belongs to the tetrahydroisoquinoline (THIQ) class, which is recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active molecules.[1][2] We will dissect its molecular architecture, explore its physicochemical and spectroscopic identity, detail the strategic logic behind its synthesis, and discuss its significance in the development of modern therapeutics. This document serves as a technical resource for professionals engaged in molecular design, synthesis, and pharmacological evaluation.

Introduction: The Tetrahydroisoquinoline Privileged Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural alkaloids and synthetic compounds with significant biological activities.[1][2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal scaffold for interacting with biological targets. Within this important class, this compound stands out as a particularly valuable synthetic intermediate and a recurring motif in biologically active agents. Its presence in various plant species and its utility as a precursor for more complex molecules underscore its importance.[4] The strategic placement of the two methoxy groups on the aromatic ring significantly influences its chemical reactivity and pharmacological profile, particularly in the synthesis of derivatives targeting a range of receptors and enzymes.

Core Molecular Architecture

The structure of this compound is defined by a bicyclic system where a benzene ring is fused to a fully saturated piperidine ring. The key features are:

-

Isoquinoline Core: A fusion of a benzene ring and a pyridine ring.

-

Tetrahydro- Saturation: The pyridine ring is fully hydrogenated (saturated) to form a piperidine ring, designated as positions 1, 2, 3, and 4.

-

Dimethoxy Substitution: Two methoxy groups (-OCH₃) are attached to the benzene ring at positions C6 and C7. These electron-donating groups activate the aromatic ring, making it more nucleophilic and facilitating key synthetic reactions.[5]

The systematic IUPAC name for this compound is this compound.[4]

Caption: Numbering scheme of the core this compound scaffold.

Physicochemical and Spectroscopic Profile

The identity and purity of this compound are unequivocally confirmed through a combination of physicochemical measurements and spectroscopic analysis.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | [4][6] |

| Molecular Weight | 193.24 g/mol | [6] |

| Exact Mass | 193.110279 g/mol | [6] |

| SMILES | COC1=C(C=C2CNCCC2=C1)OC | [4] |

| InChIKey | CEIXWJHURKEBMQ-UHFFFAOYSA-N | [4][6] |

Spectroscopic Signature

-

NMR Spectroscopy (¹H NMR): The proton NMR spectrum provides a clear fingerprint. The two methoxy groups typically appear as sharp singlets around 3.8 ppm.[7] The aromatic protons at C5 and C8 also present as singlets, while the aliphatic protons of the tetrahydro- ring (at C1, C3, and C4) appear as multiplets in the upfield region.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to its functional groups. Key bands include C-H stretching from the aromatic and aliphatic portions, N-H stretching from the secondary amine, and strong C-O stretching from the methoxy ether groups.[7][9] A representative spectrum would show major peaks around 2909 cm⁻¹ (C-H stretch) and 1612 cm⁻¹ (aromatic C=C stretch).[7]

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry typically shows a strong molecular ion peak ([M]⁺) at m/z 193. A characteristic fragmentation pattern involves the retro-Diels-Alder reaction, leading to the formation of key fragment ions that confirm the core structure.[9]

Synthesis and Chemical Logic

The construction of the this compound core is most classically achieved via two powerful name reactions: the Pictet-Spengler reaction and the Bischler-Napieralski reaction . The choice between them depends on the desired substitution pattern and available starting materials.

The Pictet-Spengler Reaction: An Iminium Ion Pathway

This is one of the most versatile methods for synthesizing THIQs.[5][10] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[10][11] The electron-donating methoxy groups on the aromatic ring make the starting material, 3,4-dimethoxyphenethylamine, highly reactive and ideal for this transformation.[5]

The reaction proceeds via the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion. This ion is subsequently attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution to form the new heterocyclic ring.[5]

Caption: Logical workflow of the Pictet-Spengler reaction mechanism.

The Bischler-Napieralski Reaction: A Nitrilium Ion Pathway

This alternative route begins with a β-arylethylamide.[12] The reaction involves cyclodehydration using a strong dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline intermediate.[13][14] This intermediate is an imine, which must then be reduced (e.g., with sodium borohydride, NaBH₄) to yield the final 1,2,3,4-tetrahydroisoquinoline product.[12] The key electrophile in this reaction is a highly reactive nitrilium ion or a related species.[12][13]

Caption: Logical workflow of the Bischler-Napieralski reaction leading to a THIQ.

Experimental Protocol: Pictet-Spengler Synthesis

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

3,4-Dimethoxyphenethylamine

-

Formaldehyde (37% aqueous solution)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reactant Dissolution: Dissolve 3,4-dimethoxyphenethylamine in a suitable solvent mixture, such as water and ethanol.

-

Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid. The acid serves to protonate the formaldehyde, making it a better electrophile, and catalyzes the key cyclization step.

-

Aldehyde Addition: Add aqueous formaldehyde dropwise to the cooled, stirred solution. An initial condensation reaction occurs to form a Schiff base, which is immediately protonated to the reactive iminium ion.

-

Reaction & Cyclization: Allow the reaction mixture to stir, often at room temperature, for several hours to overnight. During this time, the electron-rich aromatic ring attacks the iminium ion, closing the ring to form the THIQ structure.

-

Work-up & Basification: After the reaction is complete, carefully neutralize the mixture with a sodium hydroxide solution until it is basic. This deprotonates the amine and allows the product to be extracted.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Biological Significance and Applications

The 6,7-dimethoxy-THIQ scaffold is not merely a synthetic curiosity; it is a key component in numerous compounds with significant pharmacological applications. Its derivatives have been extensively explored in drug discovery.

-

Sigma-2 Receptor Ligands: This scaffold is a core component in the design of high-affinity and selective ligands for the sigma-2 receptor.[15] As this receptor is over-expressed in many cancer cells, these ligands are valuable as tools for tumor imaging and as potential anticancer therapeutics.[15]

-

Anti-Inflammatory and Analgesic Agents: Certain derivatives have demonstrated potent anti-inflammatory and analgesic (pain-relieving) properties, in some cases exceeding the efficacy of standard drugs like diclofenac in preclinical models.[16]

-

Antiviral Activity (Anti-HIV): The scaffold has been incorporated into molecules designed as inhibitors of HIV reverse transcriptase (RT). Molecular modeling studies have shown that the 6,7-dimethoxy THIQ moiety can form critical hydrophobic interactions within the enzyme's active site.[2]

-

Phosphodiesterase 4 (PDE4) Inhibitors: Derivatives have been synthesized and evaluated as inhibitors of PDE4, an enzyme implicated in inflammatory pathways, particularly those related to respiratory diseases like COPD.[1]

Caption: The 6,7-Dimethoxy-THIQ core as a scaffold for diverse therapeutic agents.

Conclusion

This compound is a structurally simple yet chemically and biologically significant molecule. Its architecture, characterized by a saturated heterocyclic ring fused to an electron-rich aromatic system, provides an ideal foundation for synthetic elaboration. Understood through robust spectroscopic techniques and accessible via classic synthetic pathways like the Pictet-Spengler reaction, this compound serves as a critical building block for drug development professionals. Its demonstrated utility in creating potent agents for oncology, inflammation, and infectious diseases ensures that the 6,7-dimethoxy-THIQ scaffold will remain a subject of intense interest and innovation in medicinal chemistry.

References

-

Whaley, W. M., & Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Available at: [Link]

-

Wikipedia. Pictet–Spengler reaction. Wikipedia. Available at: [Link]

-

The Journal of Organic Chemistry. Organocatalytic Enantioselective Pictet–Spengler Approach to Biologically Relevant 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Alkaloids. ACS Publications. Available at: [Link]

-

Name-Reaction.com. Pictet-Spengler reaction. Name-Reaction.com. Available at: [Link]

-

LookChem. Synthesis of (S)-6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. LookChem. Available at: [Link]

-

Centurion University. Synthesis of isoquinolines. CUTM Courseware. Available at: [Link]

-

MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. Available at: [Link]

-

PubMed. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. Available at: [Link]

-

PubMed. Synthesis and pharmacological evaluation of this compound derivatives as sigma-2 receptor ligands. PubMed. Available at: [Link]

-

RSC Publishing. The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. RSC Publishing. Available at: [Link]

-

ResearchGate. Synthesis of (+)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid, a Diastereoselective Approach. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. Available at: [Link]

-

ResearchGate. Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. ResearchGate. Available at: [Link]

-

ResearchGate. (PDF) Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. ResearchGate. Available at: [Link]

-

PubChem. 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. PubChem. Available at: [Link]

-

PubChem. This compound. PubChem. Available at: [Link]

-

Biomedical and Pharmacology Journal. Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride. Biomedical and Pharmacology Journal. Available at: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

PubChem. This compound-3-carboxylic acid. PubChem. Available at: [Link]

-

ChemSynthesis. 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. ChemSynthesis. Available at: [Link]

-

RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available at: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives (2023). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

SpectraBase. 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline. SpectraBase. Available at: [Link]

-

ResearchGate. Analytical profiles of this compound for the purposes of identification in forensic examinations sites. ResearchGate. Available at: [Link]

-

ResearchGate. (PDF) Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. ResearchGate. Available at: [Link]

Sources

- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. This compound | C11H15NO2 | CID 15623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. name-reaction.com [name-reaction.com]

- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/B106942J [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and pharmacological evaluation of this compound derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

A Technical Guide to the Natural Sources of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products with significant pharmacological activities. These alkaloids, primarily biosynthesized in plants from the amino acid tyrosine, have garnered substantial interest for their potential as anticancer, neuroprotective, and anti-inflammatory agents. This technical guide provides an in-depth exploration of the natural sources of these valuable compounds, detailing their biosynthesis, methodologies for their extraction and isolation, and an overview of their therapeutic potential. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry and drug development.

Introduction: The Significance of the 6,7-Dimethoxy-THIQ Scaffold

Isoquinoline alkaloids represent a large and structurally diverse family of plant secondary metabolites, with over 2,500 identified structures.[1] Among these, the simple 1,2,3,4-tetrahydroisoquinolines (THIQs) are of particular importance due to their wide distribution and broad spectrum of biological activities.[2] The presence of methoxy groups at the C6 and C7 positions of the isoquinoline ring is a common structural feature that has been associated with a range of pharmacological effects, including antitumor, antimicrobial, and neuro-active properties.[3][4] Notably, derivatives of this scaffold have shown high affinity and selectivity for the sigma-2 receptor, which is overexpressed in many cancer cell lines, making them promising candidates for cancer therapeutics and imaging agents.[5][6] This guide will delve into the natural origins of these compounds, providing a foundational understanding for their further investigation and potential clinical application.

Natural Occurrence and Distribution

The primary natural sources of 6,7-dimethoxy-THIQ alkaloids are found within the plant kingdom. Several plant families are known to produce these compounds, with the most prominent being:

-

Cactaceae (Cactus family): This family is a rich source of simple THIQ alkaloids.[7]

-

Chenopodiaceae (Goosefoot family): Plants in the genus Salsola are known to produce salsoline, a 6-hydroxy-7-methoxy-THIQ.[8]

-

Fabaceae (Legume family): Species such as Alhagi maurorum and Calycotome villosa have been identified as sources of 6,7-dimethoxy-THIQs.[1][9]

A summary of notable plant sources and the specific alkaloids they produce is presented in Table 1.

Table 1: Prominent Natural Sources of this compound Alkaloids

| Plant Species | Family | Alkaloid(s) Identified | Reference(s) |

| Calycotome villosa subsp. intermedia | Fabaceae | (R)-1-hydroxymethyl-7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline | [1] |

| Alhagi maurorum | Fabaceae | 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (Salsolidine) | [9] |

| Salsola species | Chenopodiaceae | Salsoline (6-hydroxy-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline) | [8] |

| Mucuna pruriens | Fabaceae | 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | [10] |

Biosynthesis: The Molecular Blueprint

The biosynthesis of THIQ alkaloids in plants originates from the aromatic amino acid L-tyrosine. The pathway involves a series of enzymatic reactions that construct the characteristic isoquinoline core and introduce the specific substitution patterns. The key steps leading to the 6,7-dimethoxy-THIQ scaffold are outlined below.

The initial steps involve the conversion of tyrosine to dopamine and 4-hydroxyphenylacetaldehyde.[1] These two precursors then undergo a stereospecific condensation reaction catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the central intermediate for all benzylisoquinoline alkaloids.[2][7]

Subsequent modifications, including O-methylation and N-methylation, are catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. Specifically, a 6-O-methyltransferase (6OMT) and a coclaurine N-methyltransferase (CNMT) play crucial roles in forming the foundational structure.[7] Further hydroxylation and subsequent O-methylation at the C7 position, catalyzed by specific cytochrome P450 monooxygenases and O-methyltransferases, lead to the formation of the 6,7-dimethoxy substitution pattern.[11]

Caption: Generalized biosynthetic pathway of 6,7-dimethoxy-THIQ alkaloids from L-tyrosine.

Extraction and Isolation: A Methodological Approach

The isolation of 6,7-dimethoxy-THIQ alkaloids from plant material is a multi-step process that leverages their basic nature and solubility characteristics. The general workflow involves extraction, acid-base partitioning, and chromatographic purification.

General Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of THIQ alkaloids from a plant source.

Caption: A generalized workflow for the extraction and isolation of THIQ alkaloids.

Detailed Protocol: Extraction and Isolation from Calycotome villosa Seeds

The following protocol is adapted from the successful isolation of THIQ alkaloids from Calycotome villosa seeds and serves as a representative methodology.[1]

Step 1: Sample Preparation and Defatting

-

Grind the dried plant material (e.g., seeds) to a moderately coarse powder.

-

Extract the powdered material with a non-polar solvent like hexane for 24 hours using a Soxhlet apparatus to remove lipids and other non-polar compounds.

Step 2: Extraction of Alkaloids

-

Extract the defatted plant material with methanol for 48 hours in a Soxhlet apparatus.

-

Evaporate the methanolic solution to dryness under reduced pressure to obtain the crude extract.

Step 3: Acid-Base Partitioning

-

Dissolve the crude extract in a 5% hydrochloric acid solution.

-

Wash the acidic solution with a non-polar solvent (e.g., hexane) followed by a moderately polar solvent (e.g., dichloromethane) to remove remaining neutral and weakly basic impurities.

-

Make the aqueous solution basic to a pH of approximately 10 with concentrated ammonia. This will precipitate the free alkaloid bases.

-

Extract the basified solution multiple times with an organic solvent such as dichloromethane or chloroform.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate under reduced pressure to yield the crude alkaloid extract.

Step 4: Purification

-

Subject the crude alkaloid extract to column chromatography on silica gel.

-

Elute the column with a gradient of increasing polarity, for example, a mixture of dichloromethane and methanol.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC), using an appropriate visualization reagent such as Dragendorff's reagent.

-

Combine the fractions containing the desired alkaloid(s) and evaporate the solvent to obtain the purified compound.

-

Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).

Step 5: Characterization

-

The structure of the isolated alkaloids can be elucidated using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework.

-

X-ray Crystallography: To determine the absolute stereochemistry and three-dimensional structure.[1]

-

Pharmacological Significance and Therapeutic Potential

The 6,7-dimethoxy-THIQ scaffold is a key pharmacophore in a variety of biologically active molecules. Their therapeutic potential is primarily focused on two areas: oncology and neuropharmacology.

Anticancer Activity

A significant body of research has highlighted the anticancer potential of 6,7-dimethoxy-THIQ derivatives.[4] These compounds often exert their effects by targeting specific molecular pathways in cancer cells.

-

Sigma-2 Receptor Ligands: Many synthetic derivatives of the 6,7-dimethoxy-THIQ scaffold have been shown to be potent and selective ligands for the sigma-2 receptor, which is overexpressed in various tumor types.[5][6] Binding to this receptor can induce apoptosis and inhibit cell proliferation.

-

Reversal of Multidrug Resistance: Some derivatives have demonstrated the ability to reverse multidrug resistance in cancer cells, a major obstacle in chemotherapy.[8]

-

Inhibition of Cell Proliferation: Natural alkaloids, such as 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid isolated from Mucuna pruriens, have shown significant anti-proliferative effects on human hepatoma cells.[10]

Table 2: Selected Pharmacological Data for 6,7-Dimethoxy-THIQ Derivatives

| Compound/Derivative | Activity | Target/Cell Line | Quantitative Data | Reference(s) |

| Synthetic Analogs (3b, 3e, 4b, 4e) | Sigma-2 Receptor Binding | Sigma-2 Receptor | Kᵢ = 5-6 nM | [5][6] |

| Synthetic Derivatives (6e, 6h, 7c) | Reversal of Multidrug Resistance | K562/A02 cell line | IC₅₀ = 0.65 - 0.96 µM | [8] |

| 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | Anti-proliferative | Human hepatoma (Huh-7) cells | EC₅₀ = 13.97 µM | [10] |

Neuro-pharmacological and Other Activities

The structural similarity of THIQs to endogenous neurochemicals like dopamine has led to investigations into their effects on the central nervous system. Salsoline, for instance, has been implicated in the neuropathology of chronic alcoholism and Parkinson's disease.[8] Additionally, various THIQ derivatives have been explored for a range of other biological activities, including anti-inflammatory, antibacterial, and antiviral properties.[2]

Conclusion and Future Perspectives

The this compound alkaloids are a class of natural products with significant and diverse pharmacological potential. The plant kingdom remains a rich and largely untapped reservoir of these valuable compounds. The methodologies for their extraction and isolation are well-established, and the elucidation of their biosynthetic pathways opens up possibilities for metabolic engineering and synthetic biology approaches to enhance their production.[3] Further research into the natural sources and biological activities of these alkaloids is warranted and holds promise for the development of new therapeutic agents for a range of human diseases, particularly in the fields of oncology and neuropharmacology.

References

-

El Hady, S., et al. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. Molecules, 9(8), 650-657. [Link]

-

Huang, Y., et al. (2018). Synthesis and pharmacological evaluation of this compound derivatives as sigma-2 receptor ligands. European Journal of Medicinal Chemistry, 147, 346-356. [Link]

-

Frick, S., & Kutchan, T. M. (1999). Molecular cloning and characterization of a 4'-O-methyltransferase from Coptis japonica. Plant Journal, 17(4), 329-339. [Link]

-

OSADHI. (n.d.). Details of 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. OSADHI Database. [Link]

-

Singh, P., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13197-13224. [Link]

-

Kaur, H., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-36. [Link]

-

Cook, J. D., & Martin, V. J. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 121(15), 9003-9060. [Link]

-

Quora. (2018). What are the general steps involved in extracting alkaloids? [Link]

-

Rasayan Journal of Chemistry. (2019). ISOLATION AND IDENTIFICATION OF ALKALOIDS EXTRACTED FROM DAYAK ONION (Eleutherinae palmifolia (L.) Merr). Rasayan Journal of Chemistry, 12(3), 1298-1303. [Link]

-

Slideshare. (n.d.). alkaloids and extraction of alkaloids. [Link]

-

ResearchGate. (2018). Synthesis and pharmacological evaluation of this compound derivatives as sigma-2 receptor ligands. [Link]

-

ResearchGate. (n.d.). Alkaloids: Isolation and purification. [Link]

-

ARC Journals. (n.d.). General Techniques Involved in Phytochemical Analysis. [Link]

-

protocols.io. (2024). Phytochemical Screening. [Link]

-

Zou, Z., et al. (2012). Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives. Medicinal Chemistry, 8(4), 711-716. [Link]

-

Wikipedia. (n.d.). Salsoline. [Link]

-

Haber, H., et al. (1995). A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry. Analytical Biochemistry, 224(1), 256-262. [Link]

-

Imperial College London. (n.d.). Biosynthesis of Alkaloids. [Link]

-

Dostert, P., et al. (1990). Biosynthesis of salsolinol, a tetrahydroisoquinoline alkaloid, in healthy subjects. Journal of Neural Transmission. General Section, 81(3), 215-223. [Link]

-

MDPI. (2018). Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids. [Link]

-

PRISM. (n.d.). Structure-Function Studies of the Methyltransferase Enzymes involved in Benzylisoquinoline Alkaloid Metabolism. [Link]

-

Kumar, P., et al. (2018). 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations. Future Science OA, 4(10), FSO343. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

Sources

- 1. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. quora.com [quora.com]

- 6. Synthesis and pharmacological evaluation of this compound derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline in Plants: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (DMTIQ), a naturally occurring alkaloid found in various plant species. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic reactions, key intermediates, and regulatory mechanisms involved. We will delve into the core enzymatic steps, from the initial Pictet-Spengler condensation to the crucial O-methylation events. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the study of this pathway, including enzyme assays, analytical methods for intermediate and product identification, and gene expression analysis. Visualizations of the biosynthetic pathway and experimental workflows are provided to enhance understanding.

Introduction: The Significance of this compound

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active natural products and synthetic drugs.[1][2] this compound (DMTIQ), also known as heliamine, is an isoquinoline alkaloid that has been identified in plant species such as the cacti Backbergia militaris and Carnegiea gigantea, as well as in Berberis species.[3] While its biological role in plants is not fully elucidated, its structural similarity to other bioactive THIQs suggests potential pharmacological properties and makes it a target of interest for synthetic and biosynthetic studies. Understanding its natural production mechanism in plants provides a blueprint for metabolic engineering and biocatalytic approaches to generate novel therapeutic agents.

This guide will illuminate the series of enzymatic transformations that lead to the formation of DMTIQ, starting from the primary metabolite L-tyrosine.

The Core Biosynthetic Pathway

The biosynthesis of DMTIQ is a branch of the well-characterized benzylisoquinoline alkaloid (BIA) pathway. The journey begins with the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde, and proceeds through a series of methylation steps.

The Gateway: Pictet-Spengler Condensation Catalyzed by Norcoclaurine Synthase (NCS)

The foundational step in the biosynthesis of the vast majority of THIQ alkaloids is the Pictet-Spengler reaction.[4][5][6] In plants, this reaction is catalyzed by the enzyme Norcoclaurine Synthase (NCS) . NCS facilitates the condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, the central precursor for thousands of BIAs.[1]

The reaction mechanism involves the formation of an imine intermediate between the two substrates, followed by an intramolecular cyclization to yield the tetrahydroisoquinoline core. This enzymatic reaction is highly stereoselective, producing the (S)-enantiomer.[4]

The Path to DMTIQ: Sequential O-Methylation

The characteristic 6,7-dimethoxy substitution pattern of DMTIQ is achieved through the action of S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). These enzymes play a critical role in the diversification of secondary metabolites in plants.[7][8][9]

-

6-O-Methylation: The first methylation event is catalyzed by (S)-norcoclaurine 6-O-methyltransferase (6OMT) . This enzyme transfers a methyl group from SAM to the 6-hydroxyl group of (S)-norcoclaurine, yielding (S)-coclaurine.[10][11][12] 6OMT is a key enzyme that channels intermediates into the BIA pathway.[10]

-

7-O-Methylation: The subsequent methylation at the 7-hydroxyl position is less specifically defined in the context of simple THIQs lacking the C1-benzyl group. However, the BIA pathway features OMTs with activity at the equivalent position (C7 of the isoquinoline core). For instance, within the broader BIA pathway, enzymes like 7-O-methyltransferase (7OMT) have been identified.[13] It is plausible that a similar OMT with relaxed substrate specificity acts on a 6-methoxy-tetrahydroisoquinoline intermediate to produce DMTIQ. The precise identity of the enzyme responsible for this final step in DMTIQ biosynthesis warrants further investigation.

-

N-Methylation (A Branch Point): It is important to note the role of Coclaurine N-methyltransferase (CNMT) , which N-methylates (S)-coclaurine to (S)-N-methylcoclaurine.[14][15][16] This represents a branch point in the pathway. While essential for the biosynthesis of many complex BIAs, this step would lead away from the direct formation of DMTIQ.

The proposed biosynthetic pathway to this compound is illustrated below.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Methodologies

The elucidation and characterization of this biosynthetic pathway rely on a combination of biochemical and molecular biology techniques.

Enzyme Assays

3.1.1. Norcoclaurine Synthase (NCS) Assay

This assay quantifies the formation of (S)-norcoclaurine from its precursors.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 1 mM dopamine, 1 mM 4-hydroxyphenylacetaldehyde, and 5 µg of purified recombinant NCS enzyme in a total volume of 100 µL.

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 100 µL of methanol.

-

Analysis: Centrifuge the mixture to pellet the protein. Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) to quantify the (S)-norcoclaurine produced.

3.1.2. O-Methyltransferase (OMT) Assay

This assay measures the transfer of a methyl group from SAM to a hydroxylated substrate.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 1 mM of the hydroxylated substrate (e.g., (S)-norcoclaurine), 500 µM S-adenosyl-L-methionine (SAM), and 5 µg of purified recombinant OMT enzyme in a total volume of 100 µL.

-

Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

-

Reaction Termination: Terminate the reaction by adding 20 µL of 2 M HCl.

-

Extraction: Extract the methylated product with 200 µL of ethyl acetate.

-

Analysis: Evaporate the ethyl acetate layer to dryness and redissolve the residue in methanol. Analyze by HPLC or LC-MS to quantify the methylated product.

Analytical Techniques for Identification

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for the separation and quantification of THIQ alkaloids.[17]

Typical HPLC Conditions:

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV absorbance at 280 nm or Mass Spectrometry (LC-MS) |

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile derivatives of THIQs.[3]

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for the structural elucidation of purified compounds. The characteristic chemical shifts for DMTIQ are summarized below.[3][18][19][20][21]

¹H and ¹³C NMR Data for this compound:

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | ~4.0 (s, 2H) | ~47.0 |

| 3 | ~2.9 (t, 2H) | ~28.0 |

| 4 | ~2.7 (t, 2H) | ~50.0 |

| 5 | ~6.6 (s, 1H) | ~111.0 |

| 8 | ~6.6 (s, 1H) | ~109.0 |

| 6-OCH₃ | ~3.8 (s, 3H) | ~56.0 |

| 7-OCH₃ | ~3.8 (s, 3H) | ~56.0 |

| 4a | - | ~126.0 |

| 8a | - | ~126.0 |

| 6 | - | ~147.0 |

| 7 | - | ~147.0 |

Note: Exact chemical shifts may vary depending on the solvent and instrumentation.

Gene Expression Analysis

Quantitative Polymerase Chain Reaction (qPCR) is used to measure the transcript levels of the biosynthetic genes.

Workflow:

Caption: Workflow for gene expression analysis using qPCR.

Regulatory Mechanisms

The biosynthesis of alkaloids is often tightly regulated at the transcriptional level. The expression of biosynthetic genes can be influenced by developmental cues and environmental stimuli. Transcription factors from families such as WRKY, bHLH, and AP2/ERF have been implicated in the regulation of BIA pathways. Further research is needed to identify the specific transcription factors that control the expression of the genes involved in DMTIQ biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants follows a conserved pathway involving a key Pictet-Spengler condensation and subsequent O-methylation steps. While the core enzymes such as NCS and 6OMT are well-characterized, the specific 7-O-methyltransferase responsible for the final step in DMTIQ formation remains a subject for further investigation. The experimental protocols and analytical data presented in this guide provide a robust framework for researchers to explore this pathway in greater detail. Future work in this area could focus on the identification and characterization of the complete set of genes and enzymes involved, as well as the elucidation of the regulatory networks that control their expression. This knowledge will be invaluable for the metabolic engineering of plants and microorganisms to produce DMTIQ and other valuable tetrahydroisoquinoline alkaloids for pharmaceutical applications.

References

-

Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route. (URL: [Link])

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (URL: [Link])

-

Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route. (URL: [Link])

-

Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica. (URL: [Link])

-

Analytical profiles of this compound for the purposes of identification in forensic examinations sites. (URL: [Link])

-

Lotus Seeds: Current Molecular Biology Insights and Future Perspectives as a Prominent Biological Resource. (URL: [Link])

-

Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (URL: [Link])

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (URL: [Link])

-

Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives. (URL: [Link])

-

Pictet-Spenglerases in Alkaloid Biosynthesis: Future Applications in Biocatalysis. (URL: [Link])

-

Multienzyme One‐Pot Cascades Incorporating Methyltransferases for the Strategic Diversification of Tetrahydroisoquinoline Alkaloids. (URL: [Link])

-

Structure, function, and evolution of plant O -methyltransferases. (URL: [Link])

-

Crystal structure of norcoclaurine-6-O-methyltransferase, a key rate-limiting step in the synthesis of benzylisoquinoline alkaloids. (URL: [Link])

-

Structure and Biocatalytic Scope of Coclaurine N‐Methyltransferase. (URL: [Link])

-

6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations. (URL: [Link])

-

(S)-coclaurine-N-methyltransferase - Wikipedia. (URL: [Link])

-

Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and. (URL: [Link])

-

(RS)-norcoclaurine 6-O-methyltransferase - Wikipedia. (URL: [Link])

-

Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme. (URL: [Link])

-

Pictet-Spenglerases in alkaloid biosynthesis: Future applications in biocatalysis | Request PDF. (URL: [Link])

-

Structure and Biocatalytic Scope of Coclaurine N‐Methyltransferase. (URL: [Link])

-

Purification and characterization of S-adenosyl-L-methionine: norcoclaurine 6-O-methyltransferase from cultured Coptis japonica cells. (URL: [Link])

-

Orthorhombic polymorph of (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol. (URL: [Link])

-

The Pictet-Spengler Reaction Updates Its Habits. (URL: [Link])

-

Systematic Identification and Characterization of O-Methyltransferase Gene Family Members Involved in Flavonoid Biosynthesis in Chrysanthemum indicum L. (URL: [Link])

-

Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). (URL: [Link])

-

Methyltransferases: Functions and Applications. (URL: [Link])

-

Characterization of O-Methyltransferases in the Biosynthesis of Phenylphenalenone Phytoalexins Based on the Telomere-to-Telo. (URL: [Link])

-

HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species | Request PDF. (URL: [Link])

-

Functional characterization and key residues engineering of a regiopromiscuity O-methyltransferase involved in benzylisoquinoline alkaloid biosynthesis in Nelumbo nucifera | Horticulture Research | Oxford Academic. (URL: [Link])

-

A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids | Journal of the American Chemical Society. (URL: [Link])

-

(PDF) Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (URL: [Link])

-

6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations. (URL: [Link])

-

Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. (URL: [Link])

-

Synthesis of tetrahydroisoquinolines. (URL: [Link])

-

Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (URL: [Link])

-

(PDF) 6,7-Dimethoxy-1,2,3,4-Tetrahydro-Isoquinoline-3-Carboxylic Acid Attenuates Heptatocellular Carcinoma in Rats with NMR-Based Metabolic Perturbations. (URL: [Link])

Sources

- 1. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multienzyme One‐Pot Cascades Incorporating Methyltransferases for the Strategic Diversification of Tetrahydroisoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Crystal structure of norcoclaurine-6-O-methyltransferase, a key rate-limiting step in the synthesis of benzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (RS)-norcoclaurine 6-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 12. Purification and characterization of S-adenosyl-L-methionine: norcoclaurine 6-O-methyltransferase from cultured Coptis japonica cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Structure and Biocatalytic Scope of Coclaurine N‐Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (S)-coclaurine-N-methyltransferase - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Spectroscopic Characterization of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

Introduction

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, also known as heliamine, is a pivotal structural motif found in a wide array of natural alkaloids and synthetic compounds of significant pharmacological interest.[1][2][3] Its rigid framework and substitution pattern make it a valuable scaffold in drug discovery, with derivatives exhibiting diverse biological activities.[3][4][5] A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the quality control of its synthesis. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features.

The structural foundation of this compound is a tetrahydroisoquinoline core with two methoxy groups at the 6th and 7th positions of the aromatic ring. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which will be systematically elucidated in the following sections.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding the molecular framework and the chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methoxy groups, and the aliphatic protons of the tetrahydroisoquinoline ring. The chemical shifts are influenced by the electron-donating effect of the methoxy groups and the overall geometry of the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹H NMR Data Summary

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | ~6.6 | s | - | 1H |

| H-8 | ~6.5 | s | - | 1H |

| OCH₃ (C6) | 3.82 | s | - | 3H |

| OCH₃ (C7) | 3.83 | s | - | 3H |

| H-1 | ~3.9 | s | - | 2H |

| H-3 | 3.13 | t | ~6.0 | 2H |

| H-4 | 2.73 | t | ~6.0 | 2H |

| NH | Variable | br s | - | 1H |

Data synthesized from available literature.[6][7]

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H-5 and H-8): The two aromatic protons appear as singlets around 6.5-6.6 ppm. The electron-donating methoxy groups shield these protons, causing them to resonate at a relatively high field for aromatic protons. The singlet nature arises from the lack of adjacent protons for coupling.

-

Methoxy Protons (OCH₃): The two methoxy groups give rise to two sharp singlets at 3.82 and 3.83 ppm, each integrating to three protons.[6] Their distinct chemical shifts suggest a subtle difference in their magnetic environments.

-

Aliphatic Protons (H-1, H-3, H-4): The protons on the saturated portion of the isoquinoline ring exhibit characteristic signals. The protons at C-1 often appear as a singlet around 3.9 ppm. The methylene protons at C-3 and C-4 appear as triplets around 3.13 and 2.73 ppm, respectively, due to coupling with their adjacent methylene protons.[6]

-

Amine Proton (NH): The proton on the nitrogen atom typically appears as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Employ proton decoupling to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

Use a longer relaxation delay (e.g., 2-5 seconds) compared to ¹H NMR to ensure proper relaxation of quaternary carbons.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

¹³C NMR Data Summary

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | ~45-50 |

| C-3 | ~40-45 |

| C-4 | ~28-30 |

| C-4a | ~125-127 |

| C-5 | ~110-112 |

| C-6 | ~147-148 |

| C-7 | ~147-148 |

| C-8 | ~110-112 |

| C-8a | ~126-128 |

| OCH₃ | ~55-56 |

Data synthesized from available literature.[6][7]

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons: The aromatic carbons attached to the methoxy groups (C-6 and C-7) are significantly deshielded and appear around 147-148 ppm. The protonated aromatic carbons (C-5 and C-8) resonate at a higher field, around 110-112 ppm. The quaternary aromatic carbons (C-4a and C-8a) appear in the range of 125-128 ppm.[6]

-

Aliphatic Carbons: The aliphatic carbons of the tetrahydroisoquinoline ring (C-1, C-3, and C-4) are found in the upfield region of the spectrum.

-

Methoxy Carbons: The two methoxy carbons give rise to a single, intense signal around 56 ppm.[6]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

IR Data Summary

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| ~3300-3400 | N-H stretch | Medium, broad |

| ~2909, 2762 | C-H stretch (aliphatic) | Strong |

| ~1612 | C=C stretch (aromatic) | Medium |

| ~1515 | C=C stretch (aromatic) | Strong |

| ~1260 | C-O stretch (aryl ether) | Strong |

| ~1120 | C-N stretch | Medium |

Data synthesized from available literature.[6][8]

Interpretation of the IR Spectrum:

-

N-H Stretch: A broad absorption band in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine.

-

C-H Stretches: Strong absorptions around 2909 and 2762 cm⁻¹ are attributed to the stretching vibrations of the aliphatic C-H bonds in the tetrahydroisoquinoline ring and the methoxy groups.[6]

-

Aromatic C=C Stretches: The bands at approximately 1612 and 1515 cm⁻¹ are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.[6]

-

C-O Stretch: A strong absorption around 1260 cm⁻¹ corresponds to the stretching vibration of the aryl-alkyl ether C-O bond.

-

C-N Stretch: The C-N stretching vibration of the amine is typically observed in the 1120 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Ionization: Ionize the sample molecules.

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

Mass Spectrometry Data Summary

| m/z | Proposed Fragment | Significance |

| 194 | [M+H]⁺ | Protonated Molecular Ion |

| 193 | [M]⁺˙ | Molecular Ion |

| 178 | [M-CH₃]⁺ | Loss of a methyl radical |

| 162 | [M-OCH₃]⁺ | Loss of a methoxy radical |

| 150 | [M-C₂H₅N]⁺ | Retro-Diels-Alder fragmentation |

Data synthesized from available literature.[1][6]

Interpretation of the Mass Spectrum:

The mass spectrum of this compound typically shows a prominent molecular ion peak ([M]⁺˙) at m/z 193 under electron ionization (EI) conditions, or a protonated molecular ion peak ([M+H]⁺) at m/z 194 with soft ionization techniques like ESI.[1][6]

A characteristic fragmentation pathway involves the loss of a methyl radical (CH₃) from one of the methoxy groups, resulting in a fragment ion at m/z 178. Another significant fragmentation is the retro-Diels-Alder reaction of the tetrahydroisoquinoline ring, leading to the formation of a key fragment ion.

Caption: Key fragmentation pathways in the mass spectrum.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and structural verification of this compound. The characteristic signals in the NMR, IR, and mass spectra are directly correlated with the specific structural features of the molecule. This information is invaluable for researchers in medicinal chemistry, natural product synthesis, and pharmaceutical development, ensuring the integrity and purity of this important chemical entity.

References

-

This compound hydrochloride - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]

-

6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

-

This compound. PubChem. [Link]

-

6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. PubChem. [Link]

-

13C NMR (CDCl3, 125 MHz) δ 14.3, 6 - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Analytical profiles of this compound for the purposes of identification in forensic examinations sites. ResearchGate. [Link]

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. National Institutes of Health. [Link]

-

Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. [Link]

-

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline. PubChem. [Link]

-

(PDF) Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. ResearchGate. [Link]

-

Synthesis and pharmacological evaluation of this compound derivatives as sigma-2 receptor ligands. ResearchGate. [Link]

-

Synthesis and pharmacological evaluation of this compound derivatives as sigma-2 receptor ligands. PubMed. [Link]

-

Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. [Link]

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link]

Sources

- 1. This compound | C11H15NO2 | CID 15623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and pharmacological evaluation of this compound derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

Physical and chemical properties of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline.

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, widely distributed in nature as a fundamental component of numerous alkaloids.[1] These compounds exhibit a broad spectrum of biological activities, making them attractive starting points for drug discovery and development.[1] Within this important class of molecules, 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, also known as heliamine, serves as a crucial building block and a pharmacophore in its own right.[2] Its structure, featuring a tetrahydroisoquinoline backbone with methoxy groups at the 6 and 7 positions, imparts specific physicochemical properties that are pivotal to its reactivity and biological interactions. This guide provides an in-depth exploration of the physical and chemical properties of this compound, offering valuable insights for its application in research and pharmaceutical development.

Core Molecular Structure

The foundational structure of this compound is key to understanding its properties. The molecule consists of a bicyclic system where a benzene ring is fused to a saturated heterocyclic amine (piperidine). The two methoxy groups on the aromatic ring significantly influence the electron density and, consequently, the molecule's reactivity and interaction with biological targets.

Caption: Chemical structure of this compound.

Physical Properties

The physical characteristics of a compound are fundamental to its handling, formulation, and application in experimental settings. This compound is typically encountered as its hydrochloride salt, which enhances its stability and solubility in polar solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NO₂ | [2] |

| Molecular Weight | 193.24 g/mol | [2] |

| Appearance | White to slightly beige shiny flakes (hydrochloride salt) | [3] |

| Melting Point | 260-265 °C (hydrochloride salt, lit.) | |

| Solubility | Soluble in 1N NaOH in methanol (25 mg/mL) | |

| Flash Point | 124.7°C (hydrochloride salt) | [3] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay between its aromatic ring, the secondary amine, and the activating methoxy groups.

Key Chemical Reactions:

-

Oxidation: The tetrahydroisoquinoline ring can be oxidized to the corresponding aromatic isoquinoline. Common oxidizing agents for this transformation include potassium permanganate and chromium trioxide.[4] This reaction is fundamental in the synthesis of various isoquinoline alkaloids.

-

Reduction: Further reduction of the tetrahydroisoquinoline system can lead to more saturated derivatives, although this is less common given the existing saturation of the piperidine ring.[4]

-

N-Substitution: The secondary amine is a nucleophilic center and readily undergoes substitution reactions. Alkylation with alkyl halides or acylation with acyl chlorides under basic conditions allows for the introduction of a wide variety of substituents at the nitrogen atom.[4] This synthetic versatility is extensively exploited in the development of novel therapeutic agents with tailored pharmacological profiles.

Experimental Protocols

A foundational understanding of the synthesis and analysis of this compound is essential for its practical application.

Synthesis via Pomeranz-Fritsch-Bobbitt Cyclization

A classical and effective method for the synthesis of the tetrahydroisoquinoline core is the Pomeranz-Fritsch-Bobbitt cyclization.[1] This reaction, along with the Petasis reaction, has been successfully applied to the synthesis of derivatives of this compound.[1]

Caption: Generalized workflow for the synthesis of tetrahydroisoquinolines.

A detailed, step-by-step protocol for a specific derivative is described by Jedziniak et al. (2023):

-

Aminoacetal Dissolution: Dissolve the aminoacetal precursor in 20% hydrochloric acid in a two-neck round-bottomed flask.[1]

-

Stirring: Stir the resulting solution at room temperature for 72 hours under an argon atmosphere in the dark.[1]

-

Hydrogenation: Hydrogenate the mixture in the presence of 10% Pd/C for 24 hours.[1]

-

Work-up and Purification: Following the reaction, a standard work-up procedure involving filtration, solvent evaporation, and trituration with ethanol/water affords the pure crystalline product.[1]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Caption: Standard analytical workflow for compound characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons in the molecule. For a derivative, characteristic signals would include those for the aromatic protons, the methylene protons of the tetrahydroisoquinoline ring, and the methoxy protons. For example, in (R)-(–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, the methoxy groups appear as singlets around 3.84 and 3.87 ppm, and the aromatic protons as singlets at 6.85 and 7.15 ppm in D₂O.[1]

-

¹³C NMR: Shows the number of unique carbon atoms. For the same derivative, signals for the methoxy carbons appear around 58.5 ppm, and the aromatic carbons are observed in the 113-151 ppm range.[1]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions would include C-H stretching from the aromatic and aliphatic portions, C=C stretching from the aromatic ring, and C-O stretching from the methoxy groups.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure.

Conclusion

This compound is a molecule of significant interest due to its prevalence in natural products and its utility as a synthetic intermediate in medicinal chemistry. Its physical properties, particularly those of its hydrochloride salt, make it amenable to laboratory handling and formulation. The chemical reactivity, centered around the secondary amine and the electron-rich aromatic ring, provides a platform for diverse chemical modifications. A thorough understanding of its synthesis and analytical characterization is paramount for any researcher or drug development professional working with this important class of compounds. The insights provided in this guide serve as a foundational resource for harnessing the full potential of this compound in scientific discovery.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound-3-carboxylic acid, (S)-. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties of this compound Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

-

Jedziniak, P., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. Retrieved from [Link]

Sources

Pharmacological profile of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline.

An In-Depth Technical Guide to the Pharmacological Profile of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (DMTIQ), a key member of the tetrahydroisoquinoline (THIQ) class of alkaloids, represents a privileged scaffold in modern medicinal chemistry.[1] Naturally occurring in various plant species, this heterocyclic compound and its derivatives have garnered significant attention for their diverse and potent biological activities.[2] This guide provides a comprehensive analysis of the pharmacological profile of DMTIQ, detailing its primary molecular targets, mechanisms of action, and therapeutic potential. We will explore its significant interactions with sigma-2 (σ2) receptors and HIV-1 reverse transcriptase, as well as its emerging roles in oncology, virology, and neuropharmacology, providing a foundational resource for researchers and drug development professionals.

Introduction to the DMTIQ Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a foundational structure in numerous natural products and synthetic molecules, exhibiting a broad spectrum of biological effects. DMTIQ, also known as heliamine, is distinguished by methoxy groups at the 6 and 7 positions of the isoquinoline ring system.[3] This substitution pattern is not merely decorative; it is critical for many of its specific molecular interactions and pharmacological activities.[4]

Synthetically, DMTIQ is accessible through established methods such as the Pictet-Spengler condensation or the Pomeranz–Fritsch–Bobbitt cyclization, which allow for the versatile construction of the core THIQ ring system.[5][4][6] Its hydrochloride salt form is often used in research to improve solubility and stability in aqueous media.[3][7] The true value of DMTIQ lies in its role as a versatile pharmacophore, serving as a starting point for the development of novel therapeutic agents targeting a range of enzymes and receptors.[4]

Caption: Primary mechanisms of action for DMTIQ derivatives.

Therapeutic Potential and Applications

The diverse molecular interactions of the DMTIQ scaffold translate into a wide range of potential therapeutic applications.

-

Oncology: Due to their high affinity for σ2 receptors, DMTIQ derivatives are being actively investigated as anticancer agents. [8]They have demonstrated moderate cytotoxic activity against human liver and esophageal cancer cell lines and the ability to reverse P-glycoprotein-mediated multidrug resistance in breast cancer cells. [8][9]* Antiviral Therapy: As a validated scaffold for NNRTIs, DMTIQ is a valuable starting point for the discovery of new antiretroviral drugs effective against both wild-type and drug-resistant strains of HIV-1. [1][10]* Neuropharmacology: The modulation of σ2 receptors, which are implicated in various neuropsychiatric disorders, suggests potential applications for DMTIQ derivatives in treating conditions like anxiety and depression. [4]The parent THIQ structure is also being investigated for its role in neurodegenerative diseases like Parkinson's, although this can also be associated with neurotoxicity. [4][11]* Anti-Inflammatory and Analgesic Effects: Specific DMTIQ derivatives have shown potent analgesic and anti-inflammatory properties in preclinical models, in some cases exceeding the efficacy of standard drugs like diclofenac. [4][12]

Caption: Conceptual workflow for screening DMTIQ derivatives.

Key Experimental Protocols

Reproducibility and methodological rigor are paramount in pharmacological research. Below are generalized protocols for assessing the key activities of DMTIQ derivatives.

Protocol 1: Sigma-2 (σ2) Receptor Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of a test compound for the σ2 receptor.

-

Materials:

-

Cell membranes from a cell line expressing σ2 receptors (e.g., MCF-7 breast cancer cells).

-

Radioligand: [³H]DTG (1,3-di-o-tolylguanidine) in the presence of a masking concentration of a sigma-1 selective ligand to block σ1 binding.

-

Assay Buffer: Tris-HCl buffer.

-

Test compounds (DMTIQ derivatives) at various concentrations.

-

-

Methodology:

-

Prepare cell membrane homogenates and quantify protein concentration.

-

In a 96-well plate, add cell membranes, the radioligand ([³H]DTG), and the sigma-1 masking ligand to each well.

-

Add varying concentrations of the test compound (or buffer for total binding, or a high concentration of a known σ2 ligand for non-specific binding).

-

Incubate the plate to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Protocol 2: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

-

Objective: To measure the ability of a test compound to inhibit the enzymatic activity of HIV-1 RT.

-

Materials:

-

Recombinant HIV-1 RT enzyme.

-

Assay Kit (e.g., colorimetric or chemiluminescent kits that measure DNA synthesis).

-

Poly(A) template and oligo(dT) primer.

-

Labeled nucleotides (e.g., BrdUTP).

-

Test compounds (DMTIQ derivatives) at various concentrations.

-

-

Methodology:

-

Coat a 96-well plate with the poly(A) template.

-

Add the oligo(dT) primer to each well.

-

Prepare a reaction mixture containing the HIV-1 RT enzyme and the nucleotide mix (including the labeled nucleotide).

-

Add varying concentrations of the test compound to the wells.

-

Add the enzyme/nucleotide mixture to initiate the reaction (DNA synthesis).

-

Incubate the plate to allow the reaction to proceed.

-

Stop the reaction and wash the wells to remove unincorporated nucleotides.

-

Add an antibody conjugate that specifically binds to the incorporated labeled nucleotide (e.g., anti-BrdU-peroxidase).

-

Add a substrate for the enzyme conjugate (e.g., TMB for peroxidase) and measure the resulting colorimetric or chemiluminescent signal.

-

The signal is proportional to the amount of DNA synthesized and thus to the RT activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

Determine the IC50 value from the dose-response curve.

-